Ammonium tetramolybdate dihydrate

Description

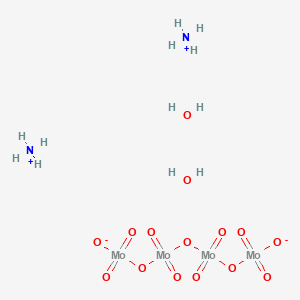

Ammonium tetramolybdate dihydrate (ATM·2H₂O) is an inorganic compound with the formula (NH₄)₂Mo₄O₁₃·2H₂O (CAS: 12207-64-6) . It belongs to the family of ammonium molybdates, which are critical sources of molybdenum in industrial and laboratory settings. The compound typically appears as a white crystalline powder and is soluble in water, making it suitable for applications in catalysis, material synthesis, and agriculture . Its structure consists of tetramolybdate anions (Mo₄O₁₃²⁻) linked by ammonium cations, with two water molecules incorporated into the crystal lattice .

Properties

Molecular Formula |

H12Mo4N2O15 |

|---|---|

Molecular Weight |

663.9 g/mol |

IUPAC Name |

diazanium;oxido-[[(oxido(dioxo)molybdenio)oxy-dioxomolybdenio]oxy-dioxomolybdenio]oxy-dioxomolybdenum;dihydrate |

InChI |

InChI=1S/4Mo.2H3N.2H2O.13O/h;;;;2*1H3;2*1H2;;;;;;;;;;;;;/q;;;;;;;;;;;;;;;;;;;2*-1/p+2 |

InChI Key |

SPYKEMDAIYYCGR-UHFFFAOYSA-P |

Canonical SMILES |

[NH4+].[NH4+].O.O.[O-][Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium tetramolybdate dihydrate can be synthesized through the reaction of molybdenum trioxide (MoO₃) with ammonium hydroxide (NH₄OH). The reaction typically involves dissolving molybdenum trioxide in an excess of aqueous ammonia and then evaporating the solution at room temperature. The excess ammonia escapes during evaporation, resulting in the formation of this compound crystals .

Industrial Production Methods

The industrial production of this compound involves several steps:

Roasting of Molybdenum Concentrate: The molybdenum concentrate is roasted to produce molybdenum trioxide.

Immersion Cleaning: The roasted molybdenum trioxide is cleaned using hydrogen nitrate.

Ammonia Leaching: The cleaned molybdenum trioxide is leached with ammonia water to form ammonium molybdate.

Purification: The solution is purified to remove impurities.

Acid Precipitation and Crystallization: The purified solution undergoes acid precipitation and crystallization to form this compound.

Chemical Reactions Analysis

Types of Reactions

Ammonium tetramolybdate dihydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state molybdenum compounds.

Reduction: It can be reduced to form lower oxidation state molybdenum compounds.

Substitution: It can undergo substitution reactions with other anions or cations.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and nitric acid (HNO₃).

Reduction: Common reducing agents include hydrogen gas (H₂) and sodium borohydride (NaBH₄).

Substitution: Reagents such as ammonium chloride (NH₄Cl) and other ammonium salts can be used for substitution reactions.

Major Products Formed

Oxidation: Higher oxidation state molybdenum oxides.

Reduction: Lower oxidation state molybdenum oxides.

Substitution: Various ammonium molybdate salts.

Scientific Research Applications

Ammonium tetramolybdate dihydrate has a wide range of scientific research applications:

Chemistry: It is used as a catalyst in various chemical reactions, including C-C and C-N coupling reactions.

Biology: It is used in the study of molybdenum’s role in biological systems.

Medicine: It is used in the development of pharmaceuticals and as a reagent in diagnostic tests.

Mechanism of Action

The mechanism of action of ammonium tetramolybdate dihydrate involves its ability to act as a source of molybdenum. Molybdenum is an essential trace element that plays a crucial role in various enzymatic reactions. It acts as a cofactor for enzymes involved in the metabolism of sulfur, nitrogen, and carbon. The compound’s molecular targets include molybdoenzymes such as sulfite oxidase, xanthine oxidase, and aldehyde oxidase .

Comparison with Similar Compounds

Ammonium Heptamolybdate Tetrahydrate

Chemical Formula : (NH₄)₆Mo₇O₂₄·4H₂O

CAS : 12054-85-2

Molecular Weight : 1235.86 g/mol

Key Differences :

- Structure : Contains heptamolybdate anions (Mo₇O₂₄⁶⁻), which form larger polyoxometalate clusters compared to ATM·2H₂O .

- Applications : Widely used as a catalyst in desulfurization reactions, a molybdenum source in fertilizers, and a staining agent in electron microscopy .

- Solubility : Highly soluble in water (200 g/L at 20°C), whereas ATM·2H₂O has moderate solubility (~50 g/L) .

Sodium Molybdate Dihydrate

Chemical Formula : Na₂MoO₄·2H₂O

CAS : 10102-40-6

Molecular Weight : 241.95 g/mol

Key Differences :

- Cationic Component : Sodium instead of ammonium, altering its reactivity and compatibility in industrial processes .

- Applications : Primarily used in corrosion inhibition, electroplating, and as a standard in analytical chemistry (e.g., ICP-MS protocols) .

- Thermal Stability : Decomposes at 100°C, while ATM·2H₂O remains stable up to 150°C .

Ammonium Dimolybdate

Chemical Formula : (NH₄)₂Mo₂O₇

CAS : 27546-07-2

Molecular Weight : 339.93 g/mol

Key Differences :

- Molybdenum Content : Contains fewer molybdenum atoms per formula unit (Mo₂ vs. Mo₄ in ATM·2H₂O), resulting in lower molybdenum yield per gram .

- Applications: Limited to niche uses in ceramics and flame retardants, unlike the broader catalytic roles of ATM·2H₂O .

Data Table: Comparative Properties of Ammonium Molybdates

Structural and Functional Insights

- Polyoxometalate Anions : ATM·2H₂O contains Mo₄O₁₃²⁻, which is less complex than the Mo₇O₂₄⁶⁻ clusters in heptamolybdate. This structural simplicity may enhance its reactivity in specific catalytic cycles .

- Thermal Behavior : ATM·2H₂O decomposes at higher temperatures (>150°C) compared to sodium molybdate dihydrate, making it suitable for high-temperature processes like ceramic sintering .

- Industrial Preference : Ammonium heptamolybdate is favored in large-scale catalytic applications due to its high molybdenum content, while ATM·2Hydrate is used where controlled molybdenum release is critical (e.g., slow-release fertilizers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.